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molecular formula C6H5F3N2O2 B3049370 1-Methyl-6-trifluoromethylpyrimidine-2,4-dione CAS No. 203938-27-6

1-Methyl-6-trifluoromethylpyrimidine-2,4-dione

Cat. No. B3049370
M. Wt: 194.11 g/mol
InChI Key: HMOPMAWBRBERLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673804B1

Procedure details

A solution of pyrimidine-2,4-dione (158 mg, 0.88 mmol) in anhydrous tetrahydrofuran (1 ml) was added dropwise to a suspension of potassium tert-butoxide (99 mg, 0.88 mmol) in tetrahydrofaran (2 ml) with ice-cooling, and the mixture was stirred at room temperature for 1 hour. Methyl trifloromethanesulfonate (100 μl, 0.88 mmol) was added dropwise to the reaction mixture with ice-cooling. This mixture was stirred at the same temperature for 12 hours. The reaction mixture was poured into 1N hydrochloric acid, and then this was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=8/2 as the eluant to give the title compound (105 mg, yield 62%) as a white powder.
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][C:4](=[O:7])[NH:3][C:2]1=[O:8].[CH3:9]C(C)([O-])C.[K+].[F:15][C:16]([F:23])([F:22])S(OC)(=O)=O.Cl>O1CCCC1>[CH3:9][N:1]1[C:6]([C:16]([F:23])([F:22])[F:15])=[CH:5][C:4](=[O:7])[NH:3][C:2]1=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
N1C(NC(C=C1)=O)=O
Name
Quantity
99 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 μL
Type
reactant
Smiles
FC(S(=O)(=O)OC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
This mixture was stirred at the same temperature for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
this was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(NC(C=C1C(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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